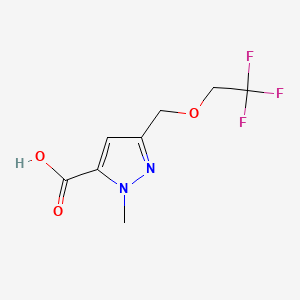
2-Methyl-5-(2,2,2-trifluoroethoxymethyl)pyrazole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-5-(2,2,2-trifluoroethoxymethyl)pyrazole-3-carboxylic acid is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity . This compound, in particular, features a trifluoroethoxymethyl group, which imparts distinct chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-(2,2,2-trifluoroethoxymethyl)pyrazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,2,2-trifluoroethanol with a suitable pyrazole precursor in the presence of a base, followed by carboxylation . The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the process.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5-(2,2,2-trifluoroethoxymethyl)pyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can yield different hydrogenated forms of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the pyrazole ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents, alkylating agents, and bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃).
Major Products Formed
The major products formed from these reactions include various substituted pyrazoles, carboxylic acid derivatives, and hydrogenated pyrazole compounds .
Scientific Research Applications
2-Methyl-5-(2,2,2-trifluoroethoxymethyl)pyrazole-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 2-Methyl-5-(2,2,2-trifluoroethoxymethyl)pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. The trifluoroethoxymethyl group enhances its binding affinity to certain enzymes and receptors, modulating their activity. The pyrazole ring structure allows for interactions with various biological pathways, influencing processes like inflammation and microbial growth .
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-5-(trifluoromethyl)pyrazole-3-carboxylic acid
- 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid
- 4-Chloro-2-methyl-5-trifluoromethyl-2H-pyrazole-3-carboxylic acid
Uniqueness
2-Methyl-5-(2,2,2-trifluoroethoxymethyl)pyrazole-3-carboxylic acid is unique due to the presence of the trifluoroethoxymethyl group, which imparts distinct chemical properties such as increased lipophilicity and stability. This makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C8H9F3N2O3 |
|---|---|
Molecular Weight |
238.16 g/mol |
IUPAC Name |
2-methyl-5-(2,2,2-trifluoroethoxymethyl)pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C8H9F3N2O3/c1-13-6(7(14)15)2-5(12-13)3-16-4-8(9,10)11/h2H,3-4H2,1H3,(H,14,15) |
InChI Key |
VJVYZEIKULHQJR-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)COCC(F)(F)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















